molecular formula C14H8F2N2O5S B2364308 3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine CAS No. 2411238-90-7

3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine

Cat. No.: B2364308
CAS No.: 2411238-90-7
M. Wt: 354.28
InChI Key: LXYREOVBKHZAGA-UHFFFAOYSA-N
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Description

3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions.

    Fluorination and sulfonyloxylation: These steps can be carried out using fluorinating agents and sulfonyl chlorides under controlled conditions.

    Final coupling: The benzoyl group can be introduced through Friedel-Crafts acylation or similar reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.

    Reduction: Reduction reactions might target the cyano group or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorinated benzoyl moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate.

Biology and Medicine

Industry

In industry, such compounds might be explored for use in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action for compounds like 3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine typically involves interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-5-(5-fluoro-2-hydroxybenzoyl)-1-methyl-2-oxopyridine
  • 3-Cyano-5-(5-chloro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine

Uniqueness

The unique combination of functional groups in 3-Cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine, particularly the fluorosulfonyloxy group, might confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-cyano-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-methyl-2-oxopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O5S/c1-18-7-9(4-8(6-17)14(18)20)13(19)11-5-10(15)2-3-12(11)23-24(16,21)22/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYREOVBKHZAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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